5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C29H28ClN5OS and its molecular weight is 530.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives has been a subject of interest due to their antimicrobial properties. These compounds are synthesized through various chemical reactions, aiming to assess their effectiveness against different microorganisms. For example, Bektaş et al. (2007) and Taha (2008) reported the synthesis of new triazole derivatives showing good to moderate antimicrobial activities against tested bacteria and fungi (Bektaş et al., 2007; Taha, 2008).
Anticonvulsant Activities : The search for new anticonvulsant agents has led to the exploration of 1,2,4-triazole derivatives. Fiakpui et al. (1999) synthesized a series of compounds evaluated for their anticonvulsant activity, showing promise in models for absence epilepsy (Fiakpui et al., 1999).
Anti-inflammatory and Analgesic Activities : The synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has been investigated for their potential anti-inflammatory and analgesic activities. Akhter et al. (2014) found certain compounds to exhibit activities comparable to standard drugs like ibuprofen (Akhter et al., 2014).
Enzyme Inhibition : The potential for inhibiting enzymes related to disease processes has also been explored. Bekircan et al. (2015) studied derivatives for their inhibitory effects on lipase and α-glucosidase, identifying compounds with significant activity (Bekircan et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-benzhydrylpiperazin-1-yl)-n-(4-sulfamoylphenyl)acetamide, is reported to be an effective inhibitor of human carbonic anhydrase (hca) .
Mode of Action
The structurally similar compound mentioned above interacts with its targets, hca ii and hca vii, through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii .
Biochemical Pathways
Carbonic anhydrases, which are potential targets of this compound, play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN5OS/c1-20-31-29-35(32-20)28(36)27(37-29)26(23-13-8-14-24(30)19-23)34-17-15-33(16-18-34)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,25-26,36H,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYFVWVGXUESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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